molecular formula C9H10FNO2 B1353457 Ethyl 4-Amino-2-fluorobenzoate CAS No. 73792-06-0

Ethyl 4-Amino-2-fluorobenzoate

Cat. No.: B1353457
CAS No.: 73792-06-0
M. Wt: 183.18 g/mol
InChI Key: NNMJPCUZFNRTEG-UHFFFAOYSA-N
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Description

Ethyl 4-Amino-2-fluorobenzoate is an organic compound with the molecular formula C9H10FNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 of the benzene ring are replaced by an amino group and a fluorine atom, respectively. This compound is used in various chemical syntheses and has applications in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-Amino-2-fluorobenzoate can be synthesized through the reduction of ethyl 2-fluoro-4-nitrobenzoate. The process involves dissolving ethyl 2-fluoro-4-nitrobenzoate in ethanol and adding 10% palladium on carbon as a catalyst. The mixture is then subjected to hydrogenation at room temperature for about 5 hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Types of Reactions:

    Reduction: As mentioned, the compound is synthesized through the reduction of ethyl 2-fluoro-4-nitrobenzoate.

    Substitution: The amino group can undergo various substitution reactions, such as acylation or alkylation, to form different derivatives.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized products.

Common Reagents and Conditions:

    Hydrogenation: Using palladium on carbon as a catalyst.

    Acylation: Using acyl chlorides or anhydrides in the presence of a base.

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: this compound.

    Substitution: Various acylated or alkylated derivatives.

    Oxidation: Corresponding quinones or other oxidized products.

Scientific Research Applications

Ethyl 4-Amino-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in enzyme inhibition studies.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-Amino-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

  • Ethyl 2-Amino-4-fluorobenzoate
  • Ethyl 4-Amino-3-fluorobenzoate
  • Ethyl 4-Amino-2-chlorobenzoate

Comparison: Ethyl 4-Amino-2-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This positioning can influence its reactivity and interaction with biological targets. Compared to its analogs, the presence of the fluorine atom at the 2-position can enhance its stability and binding affinity in biological systems .

Properties

IUPAC Name

ethyl 4-amino-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMJPCUZFNRTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444982
Record name Ethyl 4-Amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73792-06-0
Record name Ethyl 4-Amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73792-06-0
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Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-4-nitrobenzoic acid ethyl ester (770 mg, 3.62 mmol) in methyl alcohol (15 mL) was treated with platinum (IV) oxide (75 mg) at 40 psi of H2. After 0.5 h the reaction mixture was filtered through celite and concentrated in vacuo to give 700 mg (Y: 99%) of the title product; 1H-NMR (CDCl3): δ7.76 (t, J=8.3 Hz, 1H), 6.42 (d, J=8.5 Hz, 1H), 6.35 (d, J=12.9 Hz, 1H), 4.33 (q, J=7.1 Hz, 2H), 4.20 (bs, 2H), 1.36 (t, J=7.1 Hz, 3H); MS (DCI) m/e: 184 (MH+).
Quantity
770 mg
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reactant
Reaction Step One
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15 mL
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solvent
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 2-fluoro-4-nitrotoluene (1.0 g, 6.4 mmol, Aldrich) and Na2Cr2O7 (2.74 g, 8.4 mmol) in 13.7 ml of HOAc was added slowly 6.83 ml of H2SO4. This mixture was slowly heated to 90° C. for 1 h to give a greenish heterogeneous solution. The mixture was cooled to room temperature and diluted with ethyl acetate. The PH of the solution was adjusted to 4 with NaOH (aq.). The mixture was extracted with more ethyl acetate. The organic layer was washed with NaHCO3 (sat.), then brine and dried over Na2SO4. After filtration, the solution was concentrated to dryness which then was dissolved in 6 ml of SOCl2, and heated at 80° C. for 1 h. The excess of SOCl2 was removed under reduced pressure and the residue was dissolved in 5 ml of CH2Cl2, 2 ml of EtOH and 2 ml of pyridine. The mixture was stirred at room temperature for 2 h and concentrated to dryness. Ethyl 2-fluoro-4-nitrobenzoate was obtained as a white solid after column chromatography of the residue with ethyl acetate/hexane (1/9). This solid was then dissolved in 10 ml of ethyl acetate, and Pd/C (50 mg) was added. Hydrogenation with a hydrogen balloon converted ethyl 2-fluoro-4-nitrobenzoate into the title compound.
Quantity
0 (± 1) mol
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10 mL
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Quantity
50 mg
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Synthesis routes and methods III

Procedure details

To a 250 mL round bottomed flask equipped with a magnetic stirrer were added 3.00 g of ethyl 2-fluoro-4-nitro-benzoate and 100 mL of MeOH. The solution was deoxygenated by bubbling nitrogen through for 10 min and then treated with 2.00 g of Raney nickel (Raney 3200, Davison Chemical, Chattanooga, Tenn. 37406) which had been washed with water and EtOH. The solution was subjected to hydrogenation at 1 atm with stirring for 40 min. The flask was purged with nitrogen and the catalyst was removed by filtration. The filtrate was concentrated in vacuo to afford 2.40 g (93%) of ethyl-4-amino-2-fluorobenzoate as a tan crystalline solid, m.p. 110-112° C.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a mixture of 2-fluoro-4-nitrotoluene (1.0 g, 6.4 mmol, Aldrich) and Na2Cr2O7 (2.74 g, 8.4 mmol) in 13.7 ml of HOAC was added slowly 6.83 ml of H2SO4. This mixture was slowly heated to 90° C. for 1 hour to give a greenish heterogeneous solution. The mixture was cooled to room temperature and diluted with ethyl acetate. The pH of the solution was adjusted to 4 with aqueous NaOH. The mixture was extracted with more ethyl acetate. The combined organic layers were washed with NaHCO3 (sat.), then brine and dried over Na2SO4. After filtration, the solution was concentrated to dryness which then was dissolved in 6 ml of SOCl2, and heated at 80° C. for 1 hour. The excess of SOCl2 was removed under reduced pressure and the residue was dissolved in 5 ml of CH2Cl2, 2 ml of EtOH and 2 ml of pyridine. The mixture was stirred at room temperature for 2 hours and concentrated to dryness. Ethyl 2fluoro-4-nitrobenzoate was obtained as a white solid after column chromatography of the residue with ethyl acetate/hexane (1/9). This solid was then dissolved in 10 ml of ethyl acetate, and Pd/C (50 mg) was added. Hydrogenation converted ethyl 2-fluoro-4-nitrobenzoate into the title compound.
Quantity
0 (± 1) mol
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50 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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